An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4)
An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-methyl-1H-benzimidazole-2-carbaldehyde, with the CAS number 3012-80-4, is a heterocyclic aromatic aldehyde of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a benzimidazole core fused with an aldehyde functional group, renders it a versatile building block for the synthesis of more complex molecules and pharmacologically active agents.[1][2][3] The benzimidazole scaffold itself is a privileged structure in drug discovery, being a constituent of numerous biologically active compounds.[1][4] The strategic placement of the methyl and formyl groups on this core imparts specific reactivity and electronic properties, making it a valuable intermediate for researchers.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.
I. Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-methyl-1H-benzimidazole-2-carbaldehyde is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental setups.
Core Chemical Identity
The compound is systematically named 1-methylbenzimidazole-2-carbaldehyde.[5] Its identity is unequivocally confirmed by its CAS number, 3012-80-4.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1][2][5] |
| Molecular Weight | 160.17 g/mol | [1][5] |
| IUPAC Name | 1-methylbenzimidazole-2-carbaldehyde | [1][5] |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C=O | [1] |
| InChI Key | SIRPHJCQZYVEES-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility are critical parameters for handling and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange crystalline powder | [3][6][7] |
| Melting Point | 114-124 °C | [1][6] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg (estimated) | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [1][8] |
| Solubility | Soluble in polar organic solvents | [2] |
| LogP (Octanol/Water) | 1.44 - 1.86 | [1] |
The moderate lipophilicity, as indicated by the LogP value, suggests favorable characteristics for potential biological membrane permeability, a key consideration in drug design.[1]
II. Synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde
The synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde can be achieved through various synthetic routes. A common and effective method involves the condensation of N-methyl-o-phenylenediamine with a suitable C1-synthon, followed by formylation. The following protocol outlines a representative synthesis.
Synthetic Pathway Overview
The synthesis generally proceeds via a cyclization reaction to form the benzimidazole ring, followed by the introduction of the aldehyde group.
Caption: A generalized synthetic pathway for 1-methyl-1H-benzimidazole-2-carbaldehyde.
Detailed Experimental Protocol: Condensation and Reduction
This protocol describes a two-step synthesis starting from N-methyl-o-phenylenediamine.
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-carboxylic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add glyoxylic acid (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-methyl-1H-benzimidazole-2-carboxylic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction to 1-methyl-1H-benzimidazole-2-carbaldehyde
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the synthesized 1-methyl-1H-benzimidazole-2-carboxylic acid (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Reducing Agent: Carefully add a reducing agent capable of converting a carboxylic acid to an aldehyde, such as diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 equivalents), at a low temperature (-78 °C).
-
Reaction Conditions: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it carefully by the slow addition of a suitable reagent like methanol, followed by water and an aqueous acid solution (e.g., 1M HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
III. Spectroscopic Characterization
The structural elucidation of 1-methyl-1H-benzimidazole-2-carbaldehyde is confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aldehyde Proton (CHO): A characteristic singlet is observed in the downfield region, typically between δ 9.8 and 10.2 ppm.[1] This significant downfield shift is due to the deshielding effect of the carbonyl group.[1]
-
Aromatic Protons: The four protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.2 - 7.8 ppm).
-
Methyl Protons (N-CH₃): A singlet corresponding to the three methyl protons is observed further upfield, generally around δ 3.8 - 4.2 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is observed at approximately 1680 cm⁻¹.[1] The conjugation of the carbonyl group with the benzimidazole ring system results in a lower stretching frequency compared to non-conjugated aldehydes.[1]
-
C-H Stretch (Aromatic): Absorption bands are typically observed above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹.
IV. Chemical Reactivity and Synthetic Applications
The presence of the aldehyde group makes 1-methyl-1H-benzimidazole-2-carbaldehyde a reactive intermediate for a variety of chemical transformations.[1][2]
Key Reactions
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-benzimidazole-2-carboxylic acid, using common oxidizing agents like potassium permanganate or chromium-based reagents.[1]
-
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (1-methyl-1H-benzimidazol-2-yl)methanol, using reducing agents such as sodium borohydride.
-
Schiff Base Formation: It readily reacts with primary amines to form Schiff bases (imines), which are valuable intermediates in the synthesis of various heterocyclic compounds and potential bioactive molecules.[1]
-
Wittig Reaction: The aldehyde can undergo Wittig reactions to form alkenes, providing a route to extend the carbon chain at the 2-position.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.[2]
Caption: Key chemical reactions of 1-methyl-1H-benzimidazole-2-carbaldehyde.
Applications in Synthesis
The reactivity of this compound makes it a valuable precursor in several fields:
-
Pharmaceuticals: Its derivatives are being explored for their therapeutic potential, including antiprotozoal and antimicrobial activities.[1][3] The benzimidazole core is a key feature in several marketed drugs.[4]
-
Organic Synthesis: It serves as a fundamental building block for the construction of more elaborate and complex organic molecules.[1]
-
Material Science: The unique chemical properties of this compound and its derivatives suggest potential applications in the development of novel materials.[1]
V. Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 1-methyl-1H-benzimidazole-2-carbaldehyde.
-
Hazard Identification: The toxicological properties of this compound have not been fully investigated.[8] It may cause eye, skin, and respiratory tract irritation.[3][5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8] Some sources indicate it may be air-sensitive and recommend storage under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
Disposal: Dispose of the chemical in accordance with federal, state, and local regulations.[8]
VI. Conclusion
1-methyl-1H-benzimidazole-2-carbaldehyde is a compound of considerable synthetic utility. Its well-defined properties and predictable reactivity make it an important tool for chemists in both academic and industrial settings. The potential for its derivatives to exhibit significant biological activity underscores its importance in the field of drug discovery and development. This guide has provided a detailed overview to assist researchers in effectively and safely utilizing this versatile chemical intermediate.
References
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1-Methyl-1H-benzimidazole-2-carbaldehyde | CAS#:3012-80-4 | Chemsrc. [Link]
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1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem. [Link]
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BLD Pharmatech. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]
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